Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free‑Base Form
While a direct experimental solubility measurement for 1‑isobutylazetidin‑3‑amine dihydrochloride has not been published, the general class behaviour of azetidine‑3‑amine salts is well established. The dihydrochloride salt converts a lipophilic free‑base (typically an oil with water solubility <5 mg mL⁻¹) into a crystalline solid that consistently exceeds 50 mg mL⁻¹ in water [REFS‑1]. This >10‑fold solubility gain eliminates the need for co‑solvent or pH adjustment in aqueous reaction media and simplifies accurate dispensing by mass, which is critical for reproducible SAR studies [REFS‑2]. Procurement of the pre‑formed dihydrochloride salt therefore guarantees batch‑to‑batch consistency that cannot be assumed when sourcing the free base and performing in‑house salt formation.
| Evidence Dimension | Aqueous solubility (approximate class values) |
|---|---|
| Target Compound Data | >50 mg mL⁻¹ (dihydrochloride salt, class estimate) |
| Comparator Or Baseline | <5 mg mL⁻¹ (free base, class estimate) |
| Quantified Difference | >10‑fold increase |
| Conditions | Room temperature, unbuffered water; class‑level inference from azetidine‑3‑amine dihydrochloride behaviour |
Why This Matters
Higher and reproducible aqueous solubility directly reduces formulation variability and streamlines the design of enzymatic and cellular assays, making the dihydrochloride salt the preferred form for procurement.
- [1] Stahl, P. H.; Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley‑VCH, 2002. View Source
- [2] Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59 (7), 603–616. View Source
